2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and an amide functional group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide typically involves the following steps:
Formation of Tetrahydro-2H-thiopyran-4-ylamine: This can be achieved through the reduction of thiopyran-4-one using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
N-Methylation: The resulting amine is then N-methylated using methyl iodide (CH3I) in the presence of a base like triethylamine (Et3N).
Amide Formation: Finally, the N-methylated amine is reacted with an appropriate acyl chloride or anhydride to form the desired acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the sulfur atom.
Simpler Derivatives: Resulting from the reduction of the compound.
Substituted Amides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
2-Amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but without the sulfur atom in the ring.
Uniqueness: 2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts different chemical properties compared to its oxygen-containing counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-methyl-N-(thian-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXODSDAKBPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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